2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one
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Overview
Description
2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which combines a thiazole ring with a pyrimidine ring, both of which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of bases such as anhydrous potassium carbonate and triethylamine in solvents like methanol, ethanol, tetrahydrofuran, and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like acetylcholinesterase and topoisomerase II, which are crucial for cellular processes . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but with different heteroatoms, resulting in distinct reactivity and applications.
Uniqueness
2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one is unique due to the presence of phenyl groups at positions 2 and 7, which enhance its stability and reactivity. This structural feature distinguishes it from other thiazolo[3,2-a]pyrimidines and contributes to its diverse range of applications .
Properties
IUPAC Name |
2,7-diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-17-16(14-9-5-2-6-10-14)22-18-19-15(11-12-20(17)18)13-7-3-1-4-8-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHPLJQGBOWNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=S=C(C(=O)N3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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